molecular formula C16H16F3NO2 B3852796 (2,4-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine

(2,4-dimethoxyphenyl)[4-(trifluoromethyl)benzyl]amine

Cat. No. B3852796
M. Wt: 311.30 g/mol
InChI Key: BUQBRZJEDWIEIP-UHFFFAOYSA-N
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Description

The compound is a combination of two components: 2,4-Dimethoxybenzylamine and 4-(Trifluoromethyl)benzylamine . 2,4-Dimethoxybenzylamine is an amine nucleophile used in various studies . 4-(Trifluoromethyl)benzylamine has been used in the synthesis of certain derivatives .


Synthesis Analysis

2,4-Dimethoxybenzylamine can be preprepared by reduction (NaBH4, BF3.OEt2, THF) of 2,4-dimethoxybenzonitrile . The synthesis of 4-(Trifluoromethyl)benzylamine is not mentioned in the search results.


Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxybenzylamine is represented by the SMILES string COc1ccc(CN)c(OC)c1 . The molecular structure of 4-(Trifluoromethyl)benzylamine is not mentioned in the search results.


Chemical Reactions Analysis

2,4-Dimethoxybenzylamine is used as an amine nucleophile in various studies . It has been used in the synthesis of a series of 2,4,5-trisubstituted oxazoles, among other compounds . The chemical reactions involving 4-(Trifluoromethyl)benzylamine are not mentioned in the search results.


Physical And Chemical Properties Analysis

2,4-Dimethoxybenzylamine has a refractive index of 1.549 (lit.), a boiling point of 140 °C/1 mmHg (lit.), and a density of 1.113 g/mL at 25 °C (lit.) . The physical and chemical properties of 4-(Trifluoromethyl)benzylamine are not mentioned in the search results.

Safety and Hazards

2,4-Dimethoxybenzylamine is classified as a dangerous substance. It can cause severe skin burns and eye damage . The safety and hazards of 4-(Trifluoromethyl)benzylamine are not mentioned in the search results.

properties

IUPAC Name

2,4-dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO2/c1-21-13-7-8-14(15(9-13)22-2)20-10-11-3-5-12(6-4-11)16(17,18)19/h3-9,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQBRZJEDWIEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC2=CC=C(C=C2)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-N-[[4-(trifluoromethyl)phenyl]methyl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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